molecular formula C26H20N2O3 B343048 3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide

3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide

Cat. No.: B343048
M. Wt: 408.4 g/mol
InChI Key: PMUHFTCPDVPMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a naphthamide core, a benzoxazole ring, and a methoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the benzoxazole ring, leading to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-naphthamide.

Scientific Research Applications

3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide is unique due to its combination of a naphthamide core and a benzoxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H20N2O3/c1-16-6-5-9-19(12-16)26-28-22-15-20(10-11-23(22)31-26)27-25(29)21-13-17-7-3-4-8-18(17)14-24(21)30-2/h3-15H,1-2H3,(H,27,29)

InChI Key

PMUHFTCPDVPMRF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC

Origin of Product

United States

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